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Compound of Interest

Compound Name:
2-Chloro-6-fluoro-4-

methoxyquinoline

CAS No.: 860296-85-1

Cat. No.: B1660949

Get Quote

An in-depth technical guide to utilizing 2-Chloro-6-fluoro-4-methoxyquinoline (CAS 860296-

85-1) in advanced medicinal chemistry, specifically focusing on its role as a critical intermediate

in the synthesis of Melanocortin-4 (MC4) receptor antagonists.

Executive Summary & Therapeutic Rationale
Recent advancements in the treatment of mood disorders, cachexia, and metabolic syndromes

have highlighted the therapeutic potential of [1]. The MC4 receptor, a G-protein-coupled

receptor (GPCR) expressed extensively in the brain, plays a pivotal role in regulating energy

homeostasis and eating behaviors.

To selectively target this receptor, drug development professionals frequently rely on the highly

versatile chemical intermediate 2-Chloro-6-fluoro-4-methoxyquinoline. This specific

quinoline scaffold provides the rigid, planar geometry required for optimal insertion into the

MC4 receptor's lipophilic binding pocket[2], while its distinct substitution pattern allows for

precise electronic tuning and late-stage functionalization.
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Diagram 1: MC4 Receptor Signaling Pathway and Antagonist Intervention.
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Mechanistic Insights into Scaffold Design (E-E-A-T)
In rational drug design, every atom on an intermediate must serve a distinct pharmacokinetic or

synthetic purpose. The selection of 2-Chloro-6-fluoro-4-methoxyquinoline is driven by the

following causal relationships:

The Quinoline Core: Provides a rigid aromatic system that restricts conformational entropy,

increasing the binding affinity to the target GPCR[2].

6-Fluoro Substituent: Fluorine at the C6 position serves a dual purpose. Synthetically, it

modulates the pKa of the quinoline nitrogen. Pharmacokinetically, it blocks Cytochrome

P450-mediated oxidation at a highly susceptible metabolic soft spot, thereby increasing the

half-life of the final active pharmaceutical ingredient (API).

4-Methoxy Substituent: Acts as a strong electron-donating group via resonance. This tunes

the electron density of the aromatic ring and serves as a critical hydrogen-bond acceptor

within the MC4 receptor binding site.

2-Chloro Substituent: Serves as the primary electrophilic handle. It is strategically left intact

during early synthetic steps to allow for late-stage C-N bond formation (via Nucleophilic

Aromatic Substitution or Buchwald-Hartwig coupling) with complex pharmacophores like

aminopyrrolidines[1].
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Diagram 2: Logical Relationship of Scaffold Substituents in Drug Design.

Quantitative Data & Reaction Optimization
Before executing the synthetic protocols, it is critical to understand the physicochemical

parameters of the intermediate and the optimization metrics for its synthesis.

Table 1: Physicochemical Properties of 2-Chloro-6-fluoro-4-methoxyquinoline

Property Value
Causality / Synthetic
Significance

CAS Number 860296-85-1

Unique identifier required for

IP tracking and GMP

procurement.

Molecular Formula C10H7ClFNO

Defines stoichiometric

calculations for coupling

reactions.

Monoisotopic Mass 211.02 Da

Target mass for LC-MS

validation (Expected [M+H]+ =

212.02).

Physical State Solid

Requires dissolution in polar

aprotic solvents (e.g., NMP,

DMF) for SNAr.

Table 2: Reaction Optimization for Regioselective Methoxylation
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NaOMe
(Equiv)

Temperatur
e

Time (h)
C4-Methoxy
Yield (%)

C2-Methoxy
Yield (%)

Causality /
Observatio
n

1.0 25°C 12 45 5

Incomplete

conversion;

kinetic

preference

for C4 is

observed but

slow.

1.1 65°C (Reflux) 6 88 <2

Optimal

thermal

activation;

Meisenheime

r complex at

C4 is highly

favored.

2.5 65°C (Reflux) 12 60 35

Excess base

leads to over-

reaction,

resulting in

C2/C4

dimethoxylati

on.

Self-Validating Experimental Protocols
The following protocols are designed as self-validating systems, ensuring that the researcher

can verify the integrity of the reaction at critical junctures.

Protocol 1: Regioselective Synthesis of the Intermediate
The at the C4 position is a well-documented transformation driven by the stabilization of the

Meisenheimer complex[3]. The C4 position is highly susceptible to nucleophilic attack by hard

oxygen nucleophiles compared to the C2 position.
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Step-by-Step Methodology:

Preparation: Charge a dry, argon-purged round-bottom flask with 2,4-dichloro-6-

fluoroquinoline (1.0 equiv) and anhydrous methanol (10 mL/g).

Causality: Anhydrous conditions are critical. Trace water reacts with NaOMe to form

NaOH, which generates a 4-hydroxyquinoline byproduct, permanently poisoning the

subsequent coupling step.

Reagent Addition: Add sodium methoxide (1.1 equiv, 25 wt% solution in MeOH) dropwise at

0°C.

Causality: Low initial temperature controls the exothermic acid-base interactions and

prevents premature, non-selective attack at the C2 position.

Thermal Activation: Heat the reaction mixture to 65°C (reflux) for 6 hours.

Causality: Thermal energy overcomes the activation barrier for SNAr at C4. The C4

position is thermodynamically and kinetically favored over C2 for hard alkoxide

nucleophiles due to superior resonance stabilization of the transition state.

Self-Validation Check: Sample 10 µL of the reaction mixture, quench in 1 mL acetonitrile, and

analyze via LC-MS. The reaction is validated as complete when the starting material peak

(m/z 215) is <1% and the product peak (m/z 212) is dominant.

Workup: Quench with saturated aqueous NH4Cl and extract with ethyl acetate (3x). Wash

the organic layer with brine, dry over anhydrous Na2SO4, and concentrate under reduced

pressure.

Purification: Purify via flash column chromatography (Hexanes/EtOAc gradient) to yield pure

2-Chloro-6-fluoro-4-methoxyquinoline.

Protocol 2: Late-Stage Amination (Synthesis of MC4
Antagonist)
Once the intermediate is secured, the C2-chloro group is utilized for coupling with an

aminopyrrolidine derivative to form the final API[1].

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/product/b1660949/docs?utm_src=pdf-body#using-2-chloro-6-fluoro-4-methoxyquinoline-as-a-chemical-intermediate
https://patents.google.com/patent/US8044068B2/en
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1660949?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Step-by-Step Methodology:

Reaction Setup: In a heavy-walled sealed tube, combine 2-Chloro-6-fluoro-4-
methoxyquinoline (1.0 equiv), the target aminopyrrolidine (1.2 equiv), and N,N-

diisopropylethylamine (DIPEA, 2.0 equiv) in N-methyl-2-pyrrolidone (NMP).

Causality: NMP is chosen for its high boiling point and superior solvation of polar transition

states. DIPEA acts as a non-nucleophilic proton sponge to neutralize the HCl generated,

driving the equilibrium forward without participating in side reactions.

Coupling: Heat the mixture to 120°C for 18 hours.

Causality: The C2-chloride is less reactive than a C4-chloride. High thermal input is

required to force the SNAr with the sterically hindered secondary amine of the pyrrolidine.

Self-Validation Check: Perform TLC (DCM:MeOH 9:1). The intermediate quinoline spot must

be fully consumed. Post-reaction LC-MS must show the [M+H]+ of the coupled product,

crucially lacking the characteristic 3:1 isotopic chlorine cluster (M / M+2), confirming

complete displacement of the chloride.

Isolation: Cool to room temperature, dilute with cold water to precipitate the crude product,

and extract with dichloromethane.

Final Polish: Purify via preparative HPLC to isolate the final MC4 receptor antagonist in high

purity suitable for biological assays.
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Diagram 3: Synthetic Workflow from Precursors to Final MC4 Antagonist.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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